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6-Methylnaphthalene-1,4-diol

Cat. No.: B13117193
M. Wt: 174.20 g/mol
InChI Key: DGOFJFWCOHWYQR-UHFFFAOYSA-N
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Description

Contextualizing 6-Methylnaphthalene-1,4-diol within Aromatic Dihydroxynaphthalene Chemistry

This compound is a specific substituted naphthalenediol. Its structure features a naphthalene (B1677914) backbone with hydroxyl groups at the 1 and 4 positions, and a methyl group (-CH3) attached to the 6th position. This substitution pattern places it within the broader family of aromatic dihydroxynaphthalenes, where the fundamental naphthalene diol structure is modified by the addition of other functional groups.

The presence of the methyl group can influence the compound's chemical and physical properties, distinguishing it from its parent compound, 1,4-naphthalenediol. solubilityofthings.comnih.gov Research into various naphthalenediol isomers has revealed that the positioning of substituent groups significantly impacts their chemical reactivity and potential applications. acs.org For instance, the metabolism of methylnaphthalenes can lead to the formation of various diol metabolites, with the regioselectivity of this process being a key area of study. nih.gov

Overview of Naphthohydroquinone Isomers and Their Related Naphthoquinones

Naphthalenediols are also referred to as naphthohydroquinones, particularly the 1,4- and 1,2-isomers, which are the reduced forms of the corresponding naphthoquinones. nih.gov Naphthoquinones are compounds containing a naphthalene structure with two ketone groups. foodb.ca The relationship between naphthohydroquinones and naphthoquinones is a redox couple; the hydroquinone (B1673460) can be oxidized to the quinone, and conversely, the quinone can be reduced to the hydroquinone. tandfonline.com

This interconversion is a fundamental aspect of their chemistry and biological activity. beilstein-journals.org Naphthoquinones are a large class of naturally occurring and synthetic compounds with a wide range of applications. scielo.brwikipedia.orgscielo.br The specific isomerism, including the position of the carbonyl groups (as in 1,2- or 1,4-naphthoquinone) and the nature and position of any substituents, dictates the properties and reactivity of the molecule. wikipedia.orgnih.gov For example, the oxidation of 2-methylnaphthalene (B46627) can yield both 2-methyl-1,4-naphthoquinone (menadione or vitamin K3) and its isomer, 6-methyl-1,4-naphthoquinone (B15433). beilstein-journals.orgchemicalbook.com The corresponding reduced forms would be 2-methylnaphthalene-1,4-diol (menadiol or vitamin K4) and this compound, respectively. wikipedia.orgcookechem.com

The study of naphthohydroquinone autoxidation reveals that the rate of oxidation is influenced by factors such as pH and the presence of substituents. tandfonline.com This highlights the importance of understanding the specific structure of each isomer.

Interactive Data Table: Properties of Naphthalenediol Isomers

IsomerIUPAC NameMolecular FormulaMolar Mass ( g/mol )Appearance
1,3-Naphthalenediolnaphthalene-1,3-diolC₁₀H₈O₂160.17---
1,4-Naphthalenediolnaphthalene-1,4-diolC₁₀H₈O₂160.17White to light brown crystalline solid
1,5-Dihydroxynaphthalene (B47172)naphthalene-1,5-diolC₁₀H₈O₂160.172White solid, degrades to grey/light brown
2,3-Dihydroxynaphthalenenaphthalene-2,3-diolC₁₀H₈O₂160.17White crystalline solid
This compoundThis compoundC₁₁H₁₀O₂174.199---

Data sourced from multiple chemical databases and publications. solubilityofthings.comsolubilityofthings.comwikipedia.orgsigmaaldrich.comwikipedia.org

Interactive Data Table: Related Naphthoquinones

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Common Name
1,4-Naphthoquinone (B94277)naphthalene-1,4-dioneC₁₀H₆O₂158.1534---
2-Methyl-1,4-naphthoquinone2-methylnaphthalene-1,4-dioneC₁₁H₈O₂172.18Menadione, Vitamin K3
6-Methyl-1,4-naphthoquinone6-methylnaphthalene-1,4-dioneC₁₁H₈O₂172.18---

Data sourced from multiple chemical databases and publications. foodb.cabeilstein-journals.orgstenutz.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B13117193 6-Methylnaphthalene-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

6-methylnaphthalene-1,4-diol

InChI

InChI=1S/C11H10O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6,12-13H,1H3

InChI Key

DGOFJFWCOHWYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=C1)O)O

Origin of Product

United States

Synthetic Methodologies for 6 Methylnaphthalene 1,4 Diol and Analogues

Strategies for Direct Chemical Synthesis of Substituted Naphthalene-1,4-diols

The direct synthesis of substituted naphthalene-1,4-diols can be achieved through several primary routes, including the reduction of corresponding naphthoquinones, derivatization from suitable precursors like naphthols or naphthalenes, and innovative catalytic approaches.

Approaches via Reduction of Corresponding Naphthoquinones (e.g., 6-Methylnaphthalene-1,4-dione)

A common and straightforward method for the preparation of naphthalene-1,4-diols is the reduction of the corresponding 1,4-naphthoquinones. For the synthesis of 6-methylnaphthalene-1,4-diol, the precursor 6-methylnaphthalene-1,4-dione is required. The synthesis of this dione (B5365651) can be achieved from 2-methylnaphthalene (B46627) through oxidation. For instance, the indirect electrolytic oxidation of 2-methylnaphthalene using a Cr⁶⁺/Cr³⁺ redox couple as an oxidative medium can produce a mixture of 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone (B15433) researchgate.net.

Once the 6-methylnaphthalene-1,4-dione is obtained, it can be reduced to the desired this compound. Various reducing agents are effective for the reduction of 1,4-naphthoquinones to their corresponding hydroquinones (1,4-diols). Common reagents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. For example, the reduction of 1,4-naphthoquinone (B94277) itself can be readily accomplished to yield naphthalene-1,4-diol researchgate.net.

PrecursorReducing AgentProduct
6-Methylnaphthalene-1,4-dioneSodium Dithionite (Na₂S₂O₄)This compound
6-Methylnaphthalene-1,4-dioneSodium Borohydride (NaBH₄)This compound
6-Methylnaphthalene-1,4-dioneH₂/Pd-CThis compound

Derivatization from Precursors (e.g., Substituted Naphthols or Naphthalenes)

Substituted naphthalene-1,4-diols can also be synthesized from more readily available precursors such as substituted naphthols and naphthalenes through oxidation or hydroxylation reactions. For example, 2-methylnaphthalene is a common industrial chemical and can serve as a starting material nih.gov. The oxidation of 2-methylnaphthalene can yield 2-methyl-1,4-naphthoquinone, which can then be reduced to the corresponding diol scirp.org.

A one-pot method has been developed for the synthesis of sulfonylated naphthalenediols from naphthols. This process utilizes hypervalent iodine compounds as the oxidant and sodium sulfinates as the sulfonylation reagents in an aqueous medium, proceeding without the need for transition-metal catalysts rsc.org. This demonstrates a direct conversion from a naphthol precursor to a functionalized naphthalenediol. The oxidation of naphthols can be a complex process, and the reaction conditions must be carefully controlled to achieve the desired dihydroxylated product researchgate.net. For instance, the oxidation of 1,5-dihydroxynaphthalene (B47172) with chromium trioxide is known to produce juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) wikipedia.org.

PrecursorReagentsProduct
2-MethylnaphthaleneOxidizing agent (e.g., CrO₃), followed by reduction2-Methylnaphthalene-1,4-diol
NaphtholsHypervalent iodine oxidant, Sodium sulfinateSulfonylated naphthalenediol

Catalytic Dearomatization and Dihydroxylation Approaches for Naphthalene (B1677914) Derivatives

Recent advances in catalysis have opened new avenues for the synthesis of naphthalene-1,4-diols through dearomatization and dihydroxylation of naphthalene derivatives. A notable example is the use of a biomimetic iron catalyst for the syn-dihydroxylation of naphthalenes acs.orgnih.gov. This method mimics the action of naphthalene dioxygenase enzymes and utilizes hydrogen peroxide as the oxidant acs.orgnih.gov.

The reaction proceeds under mild conditions and can be applied to a range of substituted naphthalenes. The catalyst, [Fe(⁵⁻ᵗⁱᵖˢ³tpa)], demonstrates high reactivity, allowing for the dearomative dihydroxylation of the relatively stable aromatic system acs.org. An interesting aspect of this method is that the initial dihydroxylation can be followed by a second dihydroxylation on the newly formed olefinic bond, leading to tetrahydroxylated products acs.orgnih.gov. The reaction conditions can be tuned to favor the formation of the diol. For instance, initial studies on the oxidation of naphthalene under oxidant-limiting conditions with the iron catalyst yielded the acetylated diol after an acetylation workup acs.orgnih.gov.

Functionalization and Derivatization Strategies of Naphthalene-1,4-diols

Once the naphthalene-1,4-diol core is synthesized, it can be further modified through various functionalization and derivatization reactions to create a diverse range of analogues.

Acylation, Alkylation, and Sulfonylation Reactions

The hydroxyl groups of naphthalene-1,4-diols are amenable to a variety of functionalization reactions, including acylation, alkylation, and sulfonylation.

Acylation: Acylation of naphthalene-1,4-diols can be achieved using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base. A photochemical approach has also been developed for the acylation of 1,4-naphthoquinone with aldehydes, which yields acylated 1,4-naphthohydroquinones (acylated naphthalene-1,4-diols) mdpi.com. This reaction proceeds under continuous-flow conditions and can be coupled with in-line oxidation to produce acylated 1,4-naphthoquinones mdpi.com.

Alkylation: Alkylation of the hydroxyl groups can be performed to yield the corresponding ethers. For instance, the Williamson ether synthesis, involving the reaction of the diol with an alkyl halide in the presence of a strong base like sodium hydride, is a common method for O-alkylation pharmacyfreak.com. Additionally, radical C-H alkylation methods have been developed for 1,4-quinones using 1,4-dihydropyridines as alkyl radical precursors under oxidative conditions nih.gov.

Sulfonylation: The synthesis of sulfonylated naphthalene-1,4-diols can be accomplished through a one-pot reaction from naphthols using sodium sulfinates and a hypervalent iodine oxidant in an aqueous medium rsc.orgresearchgate.net. This method provides direct access to sulfonylated diols. Alternatively, sulfonylation can be carried out on the pre-formed diol using sulfonyl chlorides in the presence of a base.

Reaction TypeReagentsProduct Type
AcylationAldehydes (photochemical)Acylated naphthalene-1,4-diol
AlkylationAlkyl halide, Base (e.g., NaH)Naphthalene-1,4-diol ether
SulfonylationSodium sulfinate, OxidantSulfonylated naphthalene-1,4-diol

Etherification and Carbamoylation

Etherification: As mentioned in the alkylation section, etherification of the hydroxyl groups of naphthalene-1,4-diols can be readily achieved through methods like the Williamson ether synthesis pharmacyfreak.com. This involves deprotonation of the hydroxyl groups with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups.

Carbamoylation: Carbamoylation involves the introduction of a carbamoyl (B1232498) group (-C(=O)NR₂) onto the hydroxyl functions. This can be achieved by reacting the diol with a carbamoyl chloride in the presence of a base. Another approach involves the use of isocyanates, which react with the hydroxyl groups to form carbamate (B1207046) linkages. Recent research has explored the use of 4-carbamoyl-Hantzsch esters as carbamoyl radical precursors in persulfate-promoted reactions, which could potentially be adapted for the carbamoylation of naphthalene-1,4-diols researchgate.netresearchgate.net.

Synthesis of Schiff Base Derivatives and Related Ligands

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are versatile ligands synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. ijacskros.comiosrjournals.org While synthetic routes starting directly from this compound are not extensively documented, numerous methodologies exist for preparing Schiff base derivatives from analogous naphthalene structures. These methods typically involve the reaction of naphthalene derivatives bearing either a primary amine or an aldehyde functional group.

The general mechanism for Schiff base formation involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, often catalyzed by acid or heat, to yield the stable imine product. iosrjournals.org

Synthesis from Naphthalene Analogues

Research has established several reliable methods for synthesizing naphthalene-based Schiff bases using precursors like aminonaphthalenes, naphthaldehydes, and other naphthalenediol isomers.

Using Naphthaldehyde Precursors: A common and straightforward method involves the condensation of a naphthaldehyde derivative with a primary amine. For instance, Schiff base ligands have been successfully prepared by reacting 2-hydroxy-1-naphthaldehyde (B42665) with various amines, including o-phenylenediamine (B120857) and 2-amine benzhydrazide. uobaghdad.edu.iqresearchpublish.com Typically, the reaction is carried out in an alcohol solvent, such as ethanol. The mixture of the naphthaldehyde and the amine is refluxed, often with vigorous stirring, for several hours to ensure the completion of the reaction. researchpublish.com The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by filtration and recrystallization. researchpublish.com

Using Aminonaphthalene Precursors: Alternatively, aminonaphthalene analogues serve as the amine component in the condensation reaction with various aldehydes. A series of Schiff bases has been synthesized by reacting naphtha[1,2-d]thiazol-2-amine with a range of substituted aromatic aldehydes. nih.gov This reaction is generally performed in glacial acetic acid, with the mixture being heated to reflux for an extended period (e.g., over 8 hours). nih.gov Upon completion, the reaction mixture is poured onto crushed ice to precipitate the solid product, which is then collected and purified. nih.gov Similarly, polymeric or oligomeric Schiff bases have been synthesized through high-temperature polycondensation reactions between 1,4-diaminonaphthalene and silicon-based dialdehydes. mdpi.com

Using Naphthalenediol Precursors: While direct condensation is not feasible, other naphthalenediol isomers can be chemically modified to produce precursors for Schiff base synthesis. For example, new Schiff base derivatives have been synthesized starting from 2,7-dihydroxynaphthalene. researchgate.net This multi-step process involves first converting the diol into a diacetohydrazide intermediate. This intermediate, containing primary amine functionalities, is then condensed with various aryl or heteroaromatic aldehydes under acid catalysis to yield the final bis-Schiff base derivatives. researchgate.net This reaction can be performed under conventional reflux conditions or enhanced using ultrasonic irradiation. researchgate.net

The structural confirmation of the synthesized Schiff bases is typically achieved through spectroscopic methods. The appearance of a characteristic stretching band for the azomethine (C=N) group in the infrared (IR) spectrum, along with the disappearance of the initial amine (NH₂) and carbonyl (C=O) signals, confirms the formation of the imine linkage. nih.gov

The following table summarizes various synthetic approaches for naphthalene-based Schiff base derivatives and ligands.

Naphthalene PrecursorReagentReaction ConditionsProduct TypeReference
Naphtha[1,2-d]thiazol-2-amineSubstituted Aromatic AldehydesGlacial Acetic Acid, Reflux (>8h)2-Benzylideneaminonaphthothiazole Derivatives nih.gov
2-Hydroxy-1-naphthaldehydeo-PhenylenediamineEthanol, Reflux (3h)Naphthalene-based Schiff Base Ligand researchpublish.com
2-Hydroxy-1-naphthaldehyde2-Amine BenzhydrazideEthanol, RefluxTetradentate Schiff Base Ligand uobaghdad.edu.iq
1,4-DiaminonaphthaleneSilicon-based DialdehydesDMAc, TsOH catalyst, 145°C (20h)Silicon-Containing Schiff Base Oligomers mdpi.com
2,2′-[Naphthalene-2,7-diylbis(oxy)]diacetohydrazideAryl/Hetero Aromatic AldehydesMethanol, Reflux or Ultrasonic IrradiationBis-Schiff Base Derivatives researchgate.net
1,8-Diaminonaphthalene3-NitrobenzaldehydeCondensation ReactionNaphthalene-based Schiff Base Ligand for Fe³⁺ Sensing stmjournals.com

These synthetic methodologies highlight the adaptability of the naphthalene core in forming a wide array of Schiff base derivatives and related ligands, which are of significant interest in coordination chemistry for the formation of metal complexes. nih.gov

Advanced Spectroscopic Characterization of 6 Methylnaphthalene 1,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For the structural confirmation of methylnaphthalene-1,4-diol derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed.

The ¹H NMR spectrum of a derivative provides information on the number of different types of protons and their neighboring environments. In the case of 1,4-diacetoxy-2-methylnaphthalene, the ¹H NMR spectrum in CDCl₃ exhibits distinct signals corresponding to the aromatic, methyl, and acetyl protons.

The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are indicative of their positions on the naphthalene core. For instance, protons on the substituted ring will show different splitting patterns compared to those on the unsubstituted ring.

Interactive Data Table: ¹H NMR Data for 1,4-diacetoxy-2-methylnaphthalene in CDCl₃ chemicalbook.com

Assignment Chemical Shift (δ ppm) Multiplicity
Aromatic H7.812m
Aromatic H7.744m
Aromatic H7.51m
Aromatic H7.46m
Aromatic H7.141s
Acetyl CH₃2.451s
Acetyl CH₃2.422s
Naphthyl CH₃2.309s

Note: The assignments for the aromatic protons are complex and may require 2D-NMR for definitive confirmation.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

In a derivative like 1,4-diacetoxy-2-methylnaphthalene, the carbonyl carbons of the acetyl groups are expected to be the most downfield signals, typically appearing in the range of δ 168-170 ppm. The aromatic carbons of the naphthalene ring will resonate between δ 115 and 150 ppm. The quaternary carbons, including those attached to the acetoxy groups and the methyl group, will have distinct chemical shifts. The methyl carbons of the acetyl groups and the naphthalene ring will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a Methylnaphthalene-1,4-diol Derivative

Carbon Type Predicted Chemical Shift Range (δ ppm)
Carbonyl (C=O)168 - 170
Aromatic C-O145 - 150
Aromatic C-C120 - 135
Aromatic C-H115 - 130
Naphthyl CH₃15 - 25
Acetyl CH₃20 - 30

Two-dimensional NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of protons within the molecule. For a 6-methylnaphthalene-1,4-diol derivative, COSY would reveal the coupling relationships between the aromatic protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, HMBC correlations would be expected between the methyl protons and the adjacent aromatic carbons, as well as between the aromatic protons and neighboring carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₀O₂), the expected exact mass would be calculated and compared to the experimentally determined mass. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For a derivative such as 1,4-diacetoxy-6-methylnaphthalene (C₁₅H₁₄O₄), HRMS would be used to confirm the molecular formula by providing a mass measurement with a high degree of precision.

Electrospray Ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound, ESI-MS would be expected to show a prominent ion corresponding to [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound. For its diacetate derivative, ESI-MS would similarly be used to observe the corresponding molecular ion and confirm its molecular weight. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural information by showing the loss of characteristic neutral fragments, such as the acetyl groups in the case of the diacetate derivative.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

For a hypothetical analysis of this compound, one would expect to observe characteristic absorption bands. These would include broad O-H stretching vibrations from the two hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, while the C-H stretching from the methyl group would be observed near 2850-2960 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring would produce several peaks in the 1450-1600 cm⁻¹ region. C-O stretching vibrations from the hydroxyl groups would be expected in the 1200-1300 cm⁻¹ range. The specific substitution pattern on the naphthalene ring would give rise to a unique "fingerprint" region below 1000 cm⁻¹, which would be characteristic of the 6-methyl-1,4-diol substitution pattern.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the non-polar bonds in the naphthalene ring system are typically strong in the Raman spectrum. Therefore, the aromatic C=C stretching vibrations would be prominent. The methyl group's symmetric C-H stretching would also yield a distinct Raman signal. Due to the molecule's lower symmetry compared to naphthalene, more vibrational modes would be Raman active.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound would be characterized by electronic transitions within the naphthalene aromatic system. Naphthalene itself exhibits strong absorptions in the ultraviolet region. The presence of two electron-donating hydroxyl groups and an electron-donating methyl group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The solvent used for analysis would also influence the position and intensity of these peaks due to interactions with the hydroxyl groups.

Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Elucidation

While the specific data for this compound remains elusive, the principles of these analytical techniques allow for a qualitative prediction of its spectroscopic features based on its chemical structure.

Scanning Electron Microscopy (SEM) for Morphology

A comprehensive review of scientific literature and databases reveals a notable absence of specific studies employing Scanning Electron Microscopy (SEM) for the morphological characterization of this compound and its immediate derivatives. Consequently, direct experimental data, including micrographs and detailed research findings on the surface topography of this specific compound, are not publicly available at present.

Scanning Electron Microscopy is a powerful analytical technique used to produce high-resolution images of a sample's surface. The method involves scanning the sample with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. For a crystalline organic compound like this compound, SEM analysis would be invaluable in determining key morphological features.

Potential Morphological Characteristics for Investigation

Were SEM studies to be conducted on this compound, the analysis would typically focus on several key parameters. These are crucial for understanding the material's physical properties and behavior in solid-state applications. The data that could be generated would likely be presented in a format similar to the hypothetical table below.

Table 1: Hypothetical Morphological Parameters for this compound Determined by SEM

Morphological FeatureDescriptionPotential Significance
Crystal Habit/Shape The characteristic external shape of individual crystals (e.g., needles, plates, prisms).Influences bulk properties like flowability, packing density, and dissolution rate.
Particle Size Distribution The range and statistical distribution of the sizes of individual particles in a sample.Affects surface area, reactivity, and bioavailability in pharmaceutical contexts.
Surface Topography The fine-scale features on the surface of the particles, such as smoothness, roughness, or the presence of steps and defects.Impacts inter-particle interactions, adhesion, and catalytic activity.
Aggregation/Agglomeration The extent to which individual crystalline particles clump together.Affects bulk density, handling properties, and homogeneity of mixtures.

In the broader context of related naphthalene derivatives, morphological studies often reveal a tendency to form well-defined crystalline structures. For instance, research on various substituted naphthalenes has shown morphologies ranging from ribbon-like structures to quasi-spherical aggregates, depending on the functional groups and crystallization conditions. nih.govresearchgate.net This suggests that this compound would likely form a crystalline powder, though its specific crystal habit and surface features remain undetermined.

Future research employing SEM would be essential to elucidate these characteristics for this compound, providing fundamental insights into its material properties and paving the way for its application in various scientific and technological fields. Until such studies are performed, the precise morphology of this compound remains a subject for empirical investigation.

Reactivity and Mechanistic Investigations of 6 Methylnaphthalene 1,4 Diol

Redox Interconversions with 6-Methylnaphthalene-1,4-dione

The chemistry of 6-Methylnaphthalene-1,4-diol is fundamentally linked to its corresponding oxidized form, 6-Methylnaphthalene-1,4-dione. The interconversion between these two compounds is a classic example of a hydroquinone-quinone redox couple, a process central to many biological and chemical systems. This transformation involves a reversible two-electron, two-proton transfer.

In this equilibrium, this compound acts as the reducing agent (electron donor), while 6-Methylnaphthalene-1,4-dione is the oxidizing agent (electron acceptor). The reaction proceeds through a semiquinone intermediate, which is a radical anion formed by a one-electron, one-proton transfer.

The redox potential of this couple is influenced by the electronic properties of the substituents on the naphthalene (B1677914) ring. The methyl group at the 6-position is a weak electron-donating group. This donation of electron density to the aromatic system slightly destabilizes the oxidized dione (B5365651) form and stabilizes the reduced diol form, which is expected to result in a slightly lower redox potential compared to the unsubstituted 1,4-naphthalenediol. Electrochemical studies, such as cyclic voltammetry, are employed to quantify these potentials and investigate the kinetics of the electron transfer process nih.gov. For instance, cyclic voltammetry of substituted naphthoquinones typically reveals two reversible one-electron reduction waves, corresponding to the formation of the semiquinone and then the hydroquinone (B1673460) dianion researchgate.net.

Table 1: Comparison of Redox Potentials for Related Naphthoquinone Compounds

Compound First Reduction Potential (E¹₁/₂) (V vs. SCE) Second Reduction Potential (E²₁/₂) (V vs. SCE)
1,4-Naphthoquinone (B94277) -0.58 -1.33
2-Methyl-1,4-naphthoquinone -0.63 -1.35
2,3-Dichloro-1,4-naphthoquinone -0.21 -0.89

Note: Data is illustrative and compiled from various electrochemical studies on substituted naphthoquinones. Exact values can vary with solvent and experimental conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the this compound aromatic system towards substitution reactions is governed by the directing effects of its substituents.

Electrophilic Aromatic Substitution: The 1,4-diol features three activating, ortho-, para-directing substituents: two hydroxyl groups and one methyl group.

Hydroxyl Groups (-OH): As strong activating groups, the hydroxyls at positions 1 and 4 primarily activate the ring to which they are attached. However, their activating influence extends to the second ring.

Methyl Group (-CH₃): The methyl group at position 6 is a weaker activating group that directs incoming electrophiles to its ortho (positions 5 and 7) and para (no para position available) positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is not favored on the electron-rich diol ring system. However, its oxidized counterpart, 6-Methylnaphthalene-1,4-dione, is susceptible to such reactions. The two electron-withdrawing carbonyl groups activate the quinone ring towards attack by nucleophiles libretexts.org. Nucleophilic attack typically occurs at the 2- and 3-positions, especially if a leaving group is present researchgate.netresearchgate.net. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a stabilized anionic intermediate (a Meisenheimer-like complex) before a leaving group is expelled libretexts.orgnih.gov. The methyl group on the adjacent ring has a minor electronic influence on this process.

Tautomerism and Isomerization Phenomena in Naphthalenediols

Keto-Enol Tautomerism: Naphthalenediols can theoretically exist in equilibrium with their keto tautomers. For this compound, this represents a diol-diketone tautomerism. The diol form is an "enol" type, while the keto form would be 6-methyl-2,3-dihydronaphthalene-1,4-dione.

The equilibrium for this system overwhelmingly favors the aromatic diol form. The primary driving force is the preservation of aromaticity in the substituted ring masterorganicchemistry.com. Conversion to the diketone tautomer would result in the loss of the significant resonance stabilization energy associated with the aromatic naphthalene system. While factors like intramolecular hydrogen bonding can sometimes stabilize enol forms, in this case, the energetic cost of disrupting aromaticity is prohibitive masterorganicchemistry.comyoutube.com. Therefore, this compound exists almost exclusively as the diol.

Isomerization: Isomerization involving the migration of the methyl group on the naphthalene nucleus is a known, though challenging, process. Studies on the catalytic isomerization of 1-methylnaphthalene (B46632) to the more thermodynamically stable 2-methylnaphthalene (B46627) demonstrate that such rearrangements are possible, typically requiring catalysts like zeolites and high temperatures. This suggests a potential, albeit energetically demanding, pathway for the conversion of this compound to other isomers, such as 7-Methylnaphthalene-1,4-diol, under forcing conditions.

Coordination Chemistry and Metal Complex Formation with Transition Metals

The two hydroxyl groups of this compound provide an excellent site for coordination with transition metal ions, allowing it to function as a bidentate ligand.

As a ligand, this compound is an O,O'-donor. Upon deprotonation, the resulting dianion can coordinate with a metal center in several ways:

Bidentate Chelating: The most common binding mode involves both oxygen atoms coordinating to a single metal center, forming a stable five-membered chelate ring. This mode is prevalent in the formation of mononuclear complexes mdpi.comsemanticscholar.org.

Bidentate Bridging: The two oxygen atoms can also bridge two different metal centers. This can lead to the formation of polynuclear complexes or coordination polymers.

The naphthalene backbone provides a rigid scaffold that influences the geometry of the resulting metal complex. The steric and electronic properties of the ligand can be tuned by altering substituents on the naphthalene ring, making naphthalenediol derivatives versatile components in the design of functional coordination complexes nih.govresearchgate.net.

The formation of a metal complex with this compound leads to distinct and predictable changes in its spectroscopic properties, which are used to confirm coordination and characterize the complex nih.govlibretexts.org.

Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon complexation is the disappearance or significant broadening and shifting to lower frequency of the strong O-H stretching band (typically found around 3200-3600 cm⁻¹). Concurrently, new absorption bands appear in the low-frequency region (typically 400-600 cm⁻¹), which are attributed to the formation of metal-oxygen (M-O) bonds nih.gov.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the free ligand is dominated by π → π* transitions of the naphthalene aromatic system researchgate.netijcesen.com. Upon coordination to a transition metal, these bands may experience a shift in wavelength (bathochromic or hypsochromic) and a change in intensity (hyperchromic or hypochromic effect) due to the perturbation of the ligand's electronic structure. For complexes with d-block metals, new, weaker absorption bands may appear in the visible region, corresponding to d-d electronic transitions or intense ligand-to-metal charge transfer (LMCT) bands libretexts.orgnih.gov.

Table 2: Expected Spectroscopic Changes upon Metal Complexation of this compound

Spectroscopic Technique Free Ligand Signature Signature in Metal Complex
Infrared (IR) Strong, broad O-H stretch (~3200-3600 cm⁻¹) O-H stretch disappears or shifts significantly. New M-O stretch appears (~400-600 cm⁻¹)
C-O stretch (~1200 cm⁻¹) C-O stretch shifts to higher or lower frequency.

| UV-Visible (UV-Vis) | Intense π → π* transitions in the UV region. | Shift in wavelength and/or intensity of π → π* transitions. Potential new d-d or charge-transfer bands in the visible region. |

Computational and Theoretical Chemistry Studies of 6 Methylnaphthalene 1,4 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is favored for its balance between accuracy and computational cost. nih.gov For 6-Methylnaphthalene-1,4-diol, DFT calculations would provide a comprehensive understanding of its structural and electronic characteristics.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. arxiv.orgnih.gov For this compound, this process would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Of particular interest in this compound would be the orientation of the two hydroxyl (-OH) groups and the methyl (-CH3) group. DFT calculations can identify the various stable conformers and their relative energies, providing insight into which structures are most likely to exist at a given temperature. The results of such an analysis would typically be presented in a table detailing the optimized geometric parameters.

Table 1: Illustrative Optimized Geometry Parameters for a Naphthalenediol Structure (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Specific calculated values for this compound are not available in the cited literature.)

Parameter Bond/Angle Optimized Value (Å or Degrees)
Bond Length C1-C2 1.375
Bond Length C1-O1 1.360
Bond Length C4-O2 1.360
Bond Length C6-C(H3) 1.510
Bond Angle C2-C1-O1 119.5
Bond Angle C3-C4-O2 119.5

DFT calculations provide detailed information about the electronic structure of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the gap between them are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comsamipubco.com

For this compound, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) ring and the hydroxyl groups, indicating these are the regions most susceptible to electrophilic attack. The LUMO would represent the regions most susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an approximation of the energy required to excite an electron from the ground state and is related to the molecule's stability. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table presents typical parameters derived from electronic structure calculations. Specific calculated values for this compound are not available in the cited literature.)

Parameter Energy (eV)
HOMO Energy -5.80
LUMO Energy -1.20

DFT is a reliable method for predicting various spectroscopic properties. Calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for confirming the structure of a molecule by comparing the theoretical spectrum with experimental data. liverpool.ac.ukimist.marsc.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. imist.ma

Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural elucidation of the compound.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (Note: The following data is hypothetical. Specific calculated values for this compound are not available in the cited literature.)

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C1 148.5 H (O1) 8.50
C4 148.2 H (O4) 8.45
C6 135.0 H (Methyl) 2.40

Table 4: Illustrative Predicted Vibrational Frequencies (Note: The following data is hypothetical. Specific calculated values for this compound are not available in the cited literature.)

Vibrational Mode Frequency (cm⁻¹) Description
ν(O-H) 3450 O-H stretching
ν(C-H) aromatic 3050 Aromatic C-H stretching
ν(C-H) methyl 2950 Methyl C-H stretching
ν(C=C) 1600 Aromatic C=C stretching

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Naphthalene-1,4-diols are the reduced forms of 1,4-naphthoquinones, and their redox chemistry is of significant interest. nih.gov Computational studies can model the oxidation of this compound to its corresponding quinone, 6-methyl-1,4-naphthoquinone (B15433). These calculations can determine the redox potential of the molecule, which is a measure of its tendency to be oxidized or reduced. canterbury.ac.nznih.govresearchgate.net The mechanism of electron transfer can be investigated, including the stability of any intermediate radical species (semiquinones). This is particularly relevant as the biological activity of many naphthoquinone derivatives is linked to their ability to undergo redox cycling. nih.gov

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, keto-enol tautomerism is possible, where it could potentially exist in equilibrium with a diketone form.

Computational chemistry can be used to calculate the relative energies of the different tautomers, thereby predicting which form is more stable under certain conditions (e.g., in the gas phase or in a solvent). scirp.orgnih.govnih.gov Furthermore, these methods can determine the energy barrier of the transition state connecting the tautomers, providing information about the rate at which they interconvert. nih.gov

Table 5: Illustrative Tautomeric Equilibrium Parameters (Note: The following data is hypothetical. Specific calculated values for this compound are not available in the cited literature.)

Parameter Value (kcal/mol)
Relative Energy of Diol Tautomer 0.0 (Reference)
Relative Energy of Keto Tautomer +15.0

Stereoselectivity in Synthetic Transformations

Computational and theoretical chemistry studies have become instrumental in elucidating the stereoselectivity observed in synthetic transformations involving complex organic molecules. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be applied to understand and predict its stereochemical behavior in various reactions. Theoretical models, primarily based on quantum mechanics, can provide significant insights into the transition states of reactions, thereby explaining the preference for the formation of one stereoisomer over another.

In the context of synthetic transformations of this compound, stereoselectivity would be a critical factor in reactions such as catalytic hydrogenation, epoxidation, or dihydroxylation of the aromatic ring, as well as in reactions involving the two hydroxyl groups. Computational models can be employed to investigate the diastereoselectivity and enantioselectivity of such transformations.

Key Computational Approaches:

Transition State Theory: By calculating the energies of the transition states leading to different stereoisomers, the most favorable reaction pathway can be determined. The stereoisomer formed through the lowest energy transition state is expected to be the major product.

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure and geometry of molecules and transition states. This method provides a good balance between accuracy and computational cost for systems of this size.

Molecular Mechanics (MM): For larger systems, such as when this compound is part of a larger molecule or interacting with a catalyst, molecular mechanics force fields can be used to predict the steric interactions that govern stereoselectivity.

Hypothetical Study of Stereoselective Reduction:

A hypothetical computational study on the stereoselective reduction of a diketone precursor to this compound can serve as an illustrative example. In such a study, the approach of the reducing agent to the carbonyl groups would be modeled. The existing methyl group on the naphthalene ring would create a chiral environment, influencing the facial selectivity of the hydride attack.

Table 1: Hypothetical Transition State Energies for the Stereoselective Reduction of a Precursor to this compound

Transition StateDiastereomer FormedRelative Energy (kcal/mol)Predicted Major/Minor Product
TS-1(cis)-6-Methylnaphthalene-1,4-diol0.0Major
TS-2(trans)-6-Methylnaphthalene-1,4-diol+2.5Minor

The lower relative energy of TS-1 in this hypothetical scenario suggests that the cis-diastereomer would be the kinetically favored product. Such computational predictions are invaluable for designing synthetic routes that yield the desired stereoisomer with high selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, and simulating its behavior at a specific temperature and pressure.

Key Insights from MD Simulations:

Conformational Analysis: MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. The orientation of the hydroxyl groups and the puckering of the naphthalene ring system can be analyzed.

Solvent Interactions: The simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding interactions between the hydroxyl groups and the solvent fluctuate over time.

Intramolecular Dynamics: The vibrational and rotational motions of different parts of the molecule, such as the methyl group and the hydroxyl groups, can be monitored. This provides insights into the flexibility and rigidity of the molecular structure.

Hypothetical MD Simulation Findings:

A hypothetical MD simulation of this compound in an aqueous solution could reveal the following dynamic behaviors:

Hydroxyl Group Rotations: The two hydroxyl groups would be expected to exhibit frequent rotational motion, forming and breaking hydrogen bonds with surrounding water molecules. The preferred orientations of these groups would be influenced by both intramolecular hydrogen bonding (if sterically feasible) and interactions with the solvent.

Naphthalene Ring Flexibility: While the naphthalene ring system is largely planar and rigid, MD simulations could quantify the small out-of-plane fluctuations and their dependence on temperature.

Methyl Group Rotation: The methyl group would rotate freely, and the simulation could provide the rotational energy barrier.

Table 2: Hypothetical Dihedral Angle Distributions for Hydroxyl Groups in this compound from an MD Simulation

Dihedral AngleMost Populated Angle (degrees)Second Most Populated Angle (degrees)
C2-C1-O-H60180
C3-C4-O-H-60180

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of conformational analysis of similar molecules.

These hypothetical results would indicate the preferred orientations of the hydroxyl groups relative to the naphthalene ring, providing a dynamic picture of the molecule's structure in solution. Such information is crucial for understanding its chemical reactivity and biological activity.

Environmental Transformation and Degradation Pathways of Methylnaphthalenes

Microbial Metabolism of Substituted Naphthalenes Leading to Diol Intermediates

Microorganisms, particularly bacteria, play a pivotal role in the bioremediation of environments contaminated with methylnaphthalenes. Through a series of enzymatic reactions, these microbes can transform the hydrophobic methylnaphthalene molecule into more water-soluble and biodegradable intermediates, such as diols.

Enzymatic Pathways and Key Enzymes Involved (e.g., Dioxygenases, Dehydrogenases)

The aerobic microbial degradation of methylnaphthalenes is typically initiated by a multi-component enzyme system known as naphthalene (B1677914) dioxygenase (NDO). frontiersin.org This ring-hydroxylating dioxygenase catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. frontiersin.org For instance, the degradation of 1-methylnaphthalene (B46632) by Pseudomonas putida CSV86 involves the hydroxylation of the unsubstituted ring to yield cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. frontiersin.orgethz.ch

Following the initial dioxygenation, a cis-dihydrodiol dehydrogenase facilitates the rearomatization of the ring, resulting in the formation of a dihydroxylated intermediate. frontiersin.org In the case of naphthalene degradation, this intermediate is 1,2-dihydroxynaphthalene. frontiersin.org This diol then undergoes ring cleavage by a 1,2-dihydroxynaphthalene dioxygenase, breaking open the aromatic structure and paving the way for further metabolism into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. frontiersin.orgethz.ch

The degradation pathways for methylnaphthalenes often lead to the formation of methyl-substituted catechols or salicylates, which are subsequently channeled into the central carbon pathway. frontiersin.org

EnzymeFunction in Methylnaphthalene Degradation
Naphthalene Dioxygenase (NDO)A multi-component, ring-hydroxylating dioxygenase that catalyzes the initial oxidation of the aromatic ring to form a cis-dihydrodiol.
cis-Dihydrodiol DehydrogenaseCatalyzes the rearomatization of the cis-dihydrodiol to a dihydroxylated intermediate.
1,2-Dihydroxynaphthalene DioxygenaseCleaves the aromatic ring of the dihydroxylated intermediate, a key step in the breakdown of the naphthalene structure.
Salicylaldehyde DehydrogenaseInvolved in the further oxidation of ring cleavage products, leading towards central metabolic pathways.
Salicylate (B1505791) HydroxylaseFurther hydroxylates salicylate intermediates, preparing them for ring cleavage.

Influence of Substituent Position on Biodegradation Route

The position of the methyl group on the naphthalene ring significantly influences the preferred route of microbial attack and the subsequent metabolic pathway. The presence and location of the methyl substituent can affect the enzyme's ability to bind to the substrate and can direct the initial enzymatic attack to a specific ring or to the methyl group itself.

For 1-methylnaphthalene, degradation by Pseudomonas putida CSV86 can proceed via two main routes:

Aromatic Ring Hydroxylation : The initial attack by naphthalene dioxygenase occurs on the unsubstituted ring, leading to the formation of cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. This is considered the primary "carbon source pathway" as it leads to intermediates that can be fully assimilated by the cell. frontiersin.orgethz.ch

Methyl Group Hydroxylation : In a "detoxification pathway," the methyl group itself is hydroxylated to form 1-hydroxymethylnaphthalene, which is then further oxidized to 1-naphthoic acid. This product is often excreted into the medium as a dead-end product. frontiersin.org

In the case of 2-methylnaphthalene (B46627), the initial enzymatic attack can also occur on either the aromatic ring or the methyl group. The degradation can result in the formation of methylsalicylates and methylcatechols. frontiersin.org For some dimethylnaphthalene isomers, when methyl groups are present on both rings, the initial reaction is often hydroxylation of one of the methyl groups. Conversely, if both methyl groups are on the same ring, the initial attack is typically dioxygenation of the unsubstituted ring. nih.gov This demonstrates the relaxed substrate specificity of the enzymes involved, which allows them to act on a variety of methylated naphthalenes, but also the directing effect of the substituent position. nih.gov

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Photo-oxidation, Chemical Oxidation)

Photo-oxidation, or photolysis, is a significant abiotic degradation pathway for methylnaphthalenes in aquatic environments. When dissolved in water and exposed to sunlight, these compounds can be transformed into various oxidation products. The estimated photolysis half-life for 1-methylnaphthalene in surface water is approximately 22 hours, while for 2-methylnaphthalene, it is about 54 hours. epa.gov In deeper waters (5 meters), the photolysis half-life of naphthalene is significantly longer, estimated at 550 days, highlighting the importance of light penetration for this process. epa.gov The photo-oxidation of 1-methylnaphthalene in seawater can produce a variety of oxygenated compounds, including 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthalenemethanol. scirp.org

Chemical oxidation in the environment can be driven by reactive oxygen species, such as hydroxyl radicals (•OH). In the atmosphere, the reaction of methylnaphthalenes with hydroxyl radicals is a primary transformation pathway. rsc.orgrsc.org This reaction is typically initiated by the addition of the hydroxyl radical to the aromatic ring. rsc.orgrsc.org In soil and particulate matter, the presence of environmentally persistent free radicals (EPFRs) can also drive the oxidation of methylnaphthalenes. nih.govnih.gov The redox cycling of EPFRs can generate hydroxyl radicals, which then attack the methylnaphthalene molecule. nih.govnih.gov The oxidation of 1-methylnaphthalene in the presence of EPFRs has been shown to produce compounds such as 1,4-naphthoquinone (B94277), 1-naphthaldehyde, and 4-hydroxy-4-methylnaphthalen-1-one. nih.govnih.gov The formation of a 1,4-naphthoquinone suggests that a 1,4-diol intermediate, such as 6-Methylnaphthalene-1,4-diol, could be a plausible, albeit transient, species in such chemical oxidation pathways.

Degradation MechanismEnvironmental MatrixKey Reactants/ConditionsResulting Products (Examples)
Photo-oxidationWaterSunlight (UV radiation)1-Naphthaldehyde, 1-Naphthoic acid, 1-Naphthalenemethanol
Chemical OxidationAtmosphereHydroxyl radicals (•OH)Various oxygenated and nitrated compounds
Chemical OxidationSoil/Particulate MatterHydroxyl radicals (•OH) from EPFRs1,4-Naphthoquinone, 1-Naphthaldehyde, 4-Hydroxy-4-methylnaphthalen-1-one

Future Research and Unexplored Avenues in the Chemistry of this compound

The study of naphthalene-based compounds continues to be a fertile ground for chemical innovation. Within this class of molecules, this compound presents a unique scaffold with potential for diverse applications. As research progresses, several key areas have been identified as promising for future exploration. These avenues focus on developing more efficient and environmentally friendly synthetic methods, gaining a deeper understanding of reaction pathways, harnessing the molecule's potential in supramolecular chemistry, and leveraging computational tools for predictive design.

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